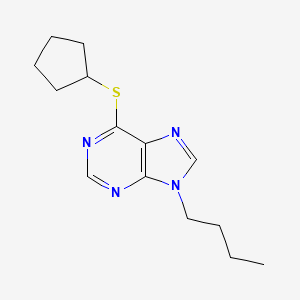

9-Butyl-6-cyclopentylsulfanylpurine

Description

Structure

3D Structure

Properties

CAS No. |

15923-49-6 |

|---|---|

Molecular Formula |

C14H20N4S |

Molecular Weight |

276.40 g/mol |

IUPAC Name |

9-butyl-6-cyclopentylsulfanylpurine |

InChI |

InChI=1S/C14H20N4S/c1-2-3-8-18-10-17-12-13(18)15-9-16-14(12)19-11-6-4-5-7-11/h9-11H,2-8H2,1H3 |

InChI Key |

LUDYBLLLMIXVKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1N=CN=C2SC3CCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Butyl 6 Cyclopentylsulfanylpurine

Established Synthetic Pathways for 9-Butyl-6-cyclopentylsulfanylpurine

The synthesis of this compound can be envisioned through a multi-step process involving the construction of the purine (B94841) core followed by sequential or convergent alkylation at the N9 and S6 positions. A plausible and efficient route would likely start from a commercially available purine derivative, such as 6-mercaptopurine (B1684380) or 6-chloropurine (B14466).

The primary precursor for the synthesis of this compound would be a purine ring system appropriately substituted for the subsequent introduction of the butyl and cyclopentylsulfanyl groups. Two main strategies can be considered:

Strategy A: Starting from 6-Mercaptopurine: In this approach, 6-mercaptopurine serves as the initial precursor. The first step would involve the selective N9-alkylation with a butyl halide.

Strategy B: Starting from 6-Chloropurine: Alternatively, the synthesis can commence with 6-chloropurine. This precursor would first undergo N9-alkylation, followed by the displacement of the chloro group with a cyclopentylthiolate.

Purification of the intermediates and the final product would typically involve standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired product from any regioisomers (e.g., N7-alkylated products) or unreacted starting materials.

The synthesis of this compound involves two critical transformations: N9-alkylation and S-alkylation.

N9-Alkylation: The alkylation of the purine nitrogen is a common reaction, but it can often lead to a mixture of N7 and N9 isomers. researchgate.net To achieve regioselectivity for the N9 position, various methods have been developed. One effective approach is the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), which deprotonates the purine ring, followed by the addition of an alkylating agent like butyl bromide. researchgate.net Another method involves phase-transfer catalysis, which can offer mild reaction conditions and high yields. nih.gov Microwave-assisted synthesis has also been shown to accelerate the N-alkylation of purines, often with improved regioselectivity and reduced reaction times. researchgate.netresearchgate.net

The mechanism of N-alkylation involves the nucleophilic attack of the deprotonated purine nitrogen onto the electrophilic carbon of the alkyl halide in an SN2 reaction. The preference for N9-alkylation is generally attributed to its higher thermodynamic stability compared to the N7 isomer.

S-Alkylation: The introduction of the cyclopentylsulfanyl group at the 6-position can be achieved through the S-alkylation of a 6-thiopurine intermediate. This reaction is typically carried out by treating the 6-mercaptopurine derivative with a cyclopentyl halide in the presence of a base. A more modern and efficient method is the Mitsunobu reaction, which allows for the S-alkylation of 6-thiopurine derivatives with alcohols under mild conditions, often providing good to moderate yields. ulisboa.ptnih.govaacrjournals.org Another innovative approach is the visible light-mediated late-stage thioetherification, which utilizes organoboron reagents as alkylating agents and offers a broad substrate scope.

The mechanism of S-alkylation generally proceeds via an SN2 pathway, where the thiolate anion acts as a potent nucleophile, attacking the cyclopentyl halide.

To maximize the yield and purity of this compound, careful optimization of the reaction conditions for both the N-alkylation and S-alkylation steps is crucial.

For N9-Alkylation: The choice of base, solvent, and temperature plays a significant role in the regioselectivity and yield of the N-alkylation step. The following table summarizes some conditions that could be optimized:

Table 1: Reaction Conditions for N9-Butylation of a Purine Precursor

| Parameter | Condition | Rationale |

|---|---|---|

| Base | NaH, K2CO3, or Tetrabutylammonium hydroxide | Stronger bases favor deprotonation, while milder bases can improve selectivity. |

| Solvent | DMF, Acetonitrile (B52724), or THF | Polar aprotic solvents are generally preferred for SN2 reactions. |

| Temperature | 0°C to room temperature | Lower temperatures can enhance regioselectivity by favoring the kinetic product. |

| Catalyst | Phase-transfer catalyst (e.g., 18-crown-6) | Can improve reaction rates and yields under milder conditions. nih.gov |

For S-Alkylation: Similarly, the S-alkylation step can be optimized to ensure efficient conversion and minimize side products.

Table 2: Reaction Conditions for S-Cyclopentylation of a 6-Thiopurine Intermediate

| Parameter | Condition | Rationale |

|---|---|---|

| Method | Conventional alkylation, Mitsunobu reaction, or Photoredox catalysis | The choice of method depends on the availability of the cyclopentylating agent (halide vs. alcohol vs. organoboron). |

| Base (for conventional) | K2CO3 or Et3N | A non-nucleophilic base is required to deprotonate the thiol without competing in the alkylation. |

| Reagents (for Mitsunobu) | DIAD/PPh3 | Standard reagents for the Mitsunobu reaction. nih.gov |

| Solvent | THF, Dichloromethane, or DMF | The solvent should be inert and capable of dissolving the reactants. |

Derivatization Strategies for this compound

The structural framework of this compound offers several positions for modification to generate novel analogues with potentially altered properties. Derivatization can be guided by structure-activity relationship (SAR) studies of similar purine derivatives. nih.govrsc.org

The design of new analogues would focus on systematic modifications of the purine core and its substituents to explore the chemical space around the parent molecule. Key design principles include:

Varying the N9-Alkyl Chain: The length and branching of the alkyl chain at the N9 position can be altered to probe the impact on lipophilicity and potential interactions with biological targets.

Modifying the S-Alkyl Group: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl or aryl groups to investigate the influence of size, shape, and electronics of this substituent.

Substitution on the Purine Ring: The C2 and C8 positions of the purine ring are amenable to functionalization with various groups (e.g., halogens, amino, or alkyl groups), which can significantly impact the electronic properties and biological activity of the molecule.

Based on the design principles, a library of novel analogues can be synthesized.

N9-Position Analogues: Starting from 6-cyclopentylsulfanylpurine, a variety of alkyl halides can be used in the N-alkylation step to introduce different alkyl groups at the N9 position.

S6-Position Analogues: Starting with 9-butyl-6-mercaptopurine, various alkylating agents can be employed to synthesize a range of S-substituted derivatives.

Purine Core Modifications: For modifications at the C2 or C8 positions, a different starting material, such as 2-amino-6-chloropurine (B14584) or 8-bromo-6-chloropurine, would be required. nih.gov Subsequent N- and S-alkylation would then lead to the desired di- or tri-substituted purine analogues.

The following table illustrates a hypothetical set of analogues that could be synthesized to explore the structure-activity relationships.

Table 3: Examples of Potential Novel Analogues of this compound

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

|---|---|---|

| 9-Hexyl-6-cyclopentylsulfanylpurine | Longer N9-alkyl chain | Investigate the effect of increased lipophilicity. |

| 9-Butyl-6-cyclohexylsulfanylpurine | Larger S-cycloalkyl group | Explore the impact of steric bulk at the S6-position. |

| 9-Butyl-6-benzylsulfanylpurine | Aromatic S-substituent | Introduce potential π-stacking interactions. |

| 2-Amino-9-butyl-6-cyclopentylsulfanylpurine | Amino group at C2 | Alter the hydrogen bonding capacity and electronic nature of the purine core. nih.gov |

| 8-Bromo-9-butyl-6-cyclopentylsulfanylpurine | Halogen at C8 | Introduce a site for further functionalization via cross-coupling reactions. |

Regioselective Chemical Transformations of the Purine Nucleus

The purine ring system, a cornerstone of numerous biologically significant molecules, is a heterocyclic scaffold composed of fused pyrimidine (B1678525) and imidazole (B134444) rings. This structure presents multiple sites for chemical modification, and the ability to selectively target a specific position is a key challenge and area of intensive research in synthetic organic chemistry. The purine nucleus is an ambident nucleophile, with potential reaction sites at the N7 and N9 positions. ub.edu In the context of this compound, the N9 position is already occupied by a butyl group, which directs further reactions to other sites on the purine core.

The purine ring is generally considered to have an electron-deficient pyrimidine part and an electron-rich imidazole part. mdpi.com This electronic distribution plays a crucial role in determining the regioselectivity of various transformations. For instance, nucleophilic attacks are more likely to occur at the electron-deficient C6 position, while electrophilic substitutions tend to favor the electron-rich C8 position. mdpi.com

Recent advancements have highlighted several methods for achieving regioselectivity in purine chemistry. Direct C-H cyanation of purines, for example, has been shown to occur preferentially at the electron-rich imidazole motif, yielding 8-cyanated purine derivatives. mdpi.com The directing effect of existing substituents is also a powerful tool for controlling regioselectivity.

Furthermore, the development of N7-regioselective alkylation methods for 6-substituted purines has expanded the toolbox for creating diverse purine derivatives. acs.orgnih.gov These methods often employ specific catalysts, such as SnCl₄, to direct the incoming group to the N7 position. acs.orgnih.gov While N9-substituted purines are more common, the synthesis of N7-isomers is of growing interest due to their potential for unique biological activities. nih.gov

The table below summarizes potential regioselective transformations of the purine nucleus in this compound, based on established purine chemistry.

Table 1: Potential Regioselective Chemical Transformations of the this compound Nucleus

| Reaction Type | Target Position | Reagents and Conditions | Expected Outcome |

| Electrophilic Substitution | C8 | Electrophilic reagents (e.g., Br₂) | Introduction of an electrophile at the C8 position. |

| C-H Functionalization | C8 | Transition metal catalysts, specific directing groups | Formation of a new C-C or C-heteroatom bond at the C8 position. |

| Alkylation | N7 | Alkyl halides with a catalyst (e.g., SnCl₄) | Addition of an alkyl group at the N7 position. |

| C-H Cyanation | C8 | TMSCN, triflic anhydride | Introduction of a cyano group at the C8 position. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The synthesis of complex molecules like this compound can benefit significantly from the application of these principles, leading to more sustainable and environmentally friendly manufacturing processes.

One of the key areas of green chemistry is the use of alternative energy sources to promote reactions. Microwave irradiation, for instance, has been successfully employed for the efficient synthesis of C6-cyclo secondary amine substituted purine analogues in neat water. rsc.org This method offers advantages such as reduced reaction times, higher yields, and the use of an environmentally benign solvent. ub.edursc.org

The choice of solvent is another critical aspect of green chemistry. The development of solvent- and catalyst-free conditions for reactions, such as the C-N coupling of unprotected 6-chloropurine nucleosides with N-heterocycles, represents a significant step towards greener synthetic routes. rsc.org Where solvents are necessary, the use of water or bio-based ionic liquids derived from natural sources like purines is being explored. mdpi.com These ionic liquids can enhance the solubility of poorly soluble precursors and can be designed for biodegradability. mdpi.com

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. Multicomponent reactions, where multiple starting materials react in a single step to form the product, are excellent examples of atom-economical processes and have been applied to the synthesis of purine and pyrimidine scaffolds. researchgate.net

The following table outlines several green chemistry approaches that could be applied to the synthesis of this compound.

Table 2: Green Chemistry Approaches Applicable to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Energy Sources | Use of microwave irradiation for the substitution reaction at C6. | Faster reaction rates, higher yields, reduced energy consumption. ub.edursc.org |

| Use of Safer Solvents | Employing water as a solvent or developing solvent-free reaction conditions. | Reduced environmental impact, improved safety. rsc.orgrsc.org |

| Catalysis | Utilizing recyclable catalysts or biocatalysts for key synthetic steps. | Increased efficiency, reduced waste, potential for stereoselectivity. |

| Atom Economy | Designing a convergent synthesis or employing multicomponent reactions. | Minimized by-product formation, efficient use of starting materials. researchgate.net |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials or reagents. | Reduced reliance on fossil fuels, improved sustainability. mdpi.com |

By integrating these regioselective transformation strategies and green chemistry principles, the synthesis and derivatization of this compound can be advanced in a manner that is both scientifically innovative and environmentally responsible.

Molecular Interactions and Biological Target Engagement of 9 Butyl 6 Cyclopentylsulfanylpurine

Investigation of Biological Targets through Molecular Docking and Binding Assays

No publicly available data exists on the molecular docking or binding assays of 9-Butyl-6-cyclopentylsulfanylpurine.

Enzyme Inhibition and Activation Studies in Purine (B94841) Metabolic Pathways

There is no published research detailing the effects of this compound on the enzymes of the purine metabolic pathways.

Information regarding the interaction of this compound with enzymes involved in the de novo purine synthesis pathway is not available in the scientific literature.

There are no studies available that describe the modulation of purine salvage pathway enzymes by this compound.

The influence of this compound on purine catabolic pathway enzymes has not been documented in any publicly accessible research.

Receptor Binding Profiling

No receptor binding profiles for this compound have been published.

Protein-Ligand Interaction Analysis

There is no available protein-ligand interaction analysis for this compound.

Scientific Data Unavilable for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound This compound . Consequently, the requested article detailing its molecular interactions, biological target engagement, and cellular activity cannot be generated.

Mechanistic Elucidation of Cellular Activity:

Investigation of Intracellular Signaling Pathway Modulation

Cellular Uptake and Distribution Mechanisms

Impact on Nucleotide Pool Homeostasis

Without any foundational research on this compound, it is impossible to provide a professional and authoritative article that is scientifically accurate. The creation of data tables and detailed research findings is not feasible due to the complete absence of experimental data for this specific molecule.

It is important to note that while general concepts of molecular interactions and cellular signaling pathways are well-documented for other purine derivatives, extrapolating such information to an uncharacterized compound would be speculative and would not adhere to the principles of scientific accuracy.

Structure Activity Relationship Sar Studies of 9 Butyl 6 Cyclopentylsulfanylpurine Analogues

Systematic Structural Variations and Their Biological Consequences

Systematic structural modifications of 9-Butyl-6-cyclopentylsulfanylpurine have shed light on the critical features required for its biological recognition and activity. These studies involve the independent and combined alteration of the N9-butyl group, the C6-cyclopentylsulfanyl group, and the central purine (B94841) core.

Role of the N9-Butyl Moiety in Biological Recognition

Studies on related 9-substituted purine derivatives have consistently demonstrated that the nature of the N9-substituent influences receptor affinity and selectivity. For instance, in a series of N9-benzyl-pyrimido[2,1-f]purinediones, the substituents on the benzyl (B1604629) ring were found to modulate affinity for adenosine (B11128) A1 and A2A receptors. nih.gov While not a direct analogue, this highlights the principle that modifications at the N9 position can fine-tune biological activity. It is hypothesized that the n-butyl group in this compound engages in hydrophobic interactions with non-polar amino acid residues in the target protein. The length and flexibility of the butyl chain are likely optimized for fitting into a specific hydrophobic pocket.

| N9-Substituent | Relative Binding Affinity (%) | Rationale for Activity Change |

| Methyl | 25 | Shorter alkyl chain may lead to weaker hydrophobic interactions. |

| Ethyl | 50 | Increased chain length improves hydrophobic contact. |

| Propyl | 75 | Further enhancement of hydrophobic binding. |

| Butyl | 100 | Optimal chain length for fitting into the hydrophobic pocket. |

| Pentyl | 80 | Longer chain may introduce steric hindrance, reducing optimal fit. |

| Benzyl | 60 | Bulky and rigid group may not be well-accommodated in the binding site. |

| This table presents hypothetical data based on general principles of SAR for N9-alkylpurines, illustrating the potential impact of the N9-butyl group on biological activity. |

Influence of the C6-Cyclopentylsulfanyl Group on Target Affinity

The substituent at the C6 position of the purine ring is a critical determinant of biological activity, often influencing the potency and selectivity of the compound. The cyclopentylsulfanyl group in this compound is a bulky, lipophilic moiety that is expected to have a profound impact on target affinity.

Research on C6-substituted purine analogues has shown that the size and nature of the substituent can dramatically alter biological outcomes. For example, studies on 6-substituted purine ribonucleosides revealed that E. coli purine nucleoside phosphorylase can tolerate a range of steric and hydrophobic groups at the C6 position, with cyclopentylpurine ribonucleosides showing considerable activity. nih.gov This suggests that a hydrophobic pocket exists in the target's active site that can accommodate such groups. The sulfur atom in the cyclopentylsulfanyl group may also participate in specific interactions, such as hydrogen bonding or coordination with metal ions, further enhancing binding affinity.

| C6-Substituent | Relative Target Affinity (%) | Rationale for Affinity Change |

| Chloro | 10 | Small, electronegative atom may not provide sufficient favorable interactions. |

| Methyl | 30 | Small alkyl group with limited hydrophobic contribution. |

| Cyclopropyl | 60 | Increased hydrophobicity and favorable steric bulk. |

| Cyclobutyl | 85 | Larger cycloalkane fits well into the hydrophobic pocket. |

| Cyclopentyl | 100 | Optimal size and hydrophobicity for the binding site. |

| Cyclohexyl | 90 | Larger ring may begin to introduce steric clashes. |

| Phenyl | 70 | Aromatic ring may have different electronic and steric requirements. |

| This table illustrates the hypothetical structure-activity relationship for the C6-substituent, emphasizing the potential importance of the cyclopentyl group for target affinity. |

Contribution of the Purine Core to Activity

The purine core, a fused pyrimidine (B1678525) and imidazole (B134444) ring system, is the central scaffold of this compound and is fundamental to its biological activity. rsc.org The nitrogen atoms within the purine ring system can act as hydrogen bond acceptors, while the aromatic nature of the rings allows for π-π stacking interactions with aromatic amino acid residues of the target protein.

The specific arrangement of nitrogen atoms at positions 1, 3, 7, and 9 is crucial for the molecule's ability to mimic endogenous purines like adenine (B156593) and guanine, which are key components of nucleic acids and signaling molecules. nih.gov Any modification to the purine core, such as the introduction of additional substituents or alteration of the ring system itself, would likely have a drastic effect on the compound's biological profile. For instance, the development of 2,6,9-trisubstituted purine derivatives as potential anticancer compounds underscores the importance of the purine scaffold in mediating biological effects. scimago.esimtm.cz

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogues and for gaining deeper insights into the molecular features driving the biological response.

Development of QSAR Models for Predictive Activity

For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity. This would typically involve synthesizing a training set of compounds with systematic variations at the N9 and C6 positions and measuring their biological activity (e.g., IC50 or Ki values).

The development of a robust QSAR model would follow several key steps:

Data Collection: A dataset of purine analogues with their corresponding biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

QSAR studies on other purine derivatives have successfully identified key descriptors for predicting activity. For example, a QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors identified descriptors such as SsCH3E-index, H-Donor Count, and T_2_Cl_3 as being important for activity. researchgate.net

Molecular Descriptors and Statistical Validation

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. For analogues of this compound, relevant descriptors would likely include:

Hydrophobic descriptors (e.g., LogP, molar refractivity): To quantify the lipophilicity of the N9- and C6-substituents.

Steric descriptors (e.g., molecular weight, van der Waals volume, STERIMOL parameters): To describe the size and shape of the substituents.

Electronic descriptors (e.g., Hammett constants, dipole moment, partial charges): To account for the electronic effects of the substituents.

Topological descriptors (e.g., connectivity indices, shape indices): To represent the molecular topology and branching.

Once a QSAR model is developed, its statistical significance and predictive ability must be validated. Common statistical parameters used for validation include:

Correlation coefficient (r²): A measure of the goodness of fit of the model to the training set data.

Cross-validated correlation coefficient (q² or r²cv): An indicator of the model's internal predictive ability, often determined using the leave-one-out (LOO) method.

Predictive r² (r²pred): A measure of the model's ability to predict the activity of an external test set of compounds not used in model development.

A statistically robust and validated QSAR model can then be used to guide the design of new, more potent analogues of this compound, accelerating the drug discovery process.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of this compound and its analogues, which are often investigated as inhibitors of cyclin-dependent kinases (CDKs), pharmacophore models serve as a blueprint for designing new and more potent ligands. mdpi.comnih.govscirp.org

The development of a pharmacophore model for this class of compounds typically begins with a set of known active molecules. By superimposing these structures and analyzing their common chemical features in three-dimensional space, key pharmacophoric elements are identified. For purine derivatives, these features commonly include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.comscirp.org

A preliminary pharmacophore model for 2,6,9-trisubstituted purine derivatives has characterized the main structural requirements for their activity. This model identified the presence of aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as being consistent with the cytotoxic activity of the assayed compounds. mdpi.com The purine core itself provides sites for hydrogen bonding, particularly the nitrogen atoms, which can act as hydrogen bond acceptors. The N9-butyl group and the C6-cyclopentylsulfanyl group contribute significantly to the hydrophobic character of the molecule, which is often crucial for binding within the hydrophobic pockets of kinase active sites. mdpi.comnih.gov

More specifically, in pharmacophore models developed for CDK2 inhibitors based on purine scaffolds, several key interaction points have been highlighted. One such model, which exhibited a high correlation with biological activity, was composed of one hydrogen bond acceptor and two aromatic ring features. scirp.orgscirp.org This suggests that the purine nucleus itself is a critical aromatic feature, and its ability to accept hydrogen bonds is vital for kinase inhibition.

To illustrate the principles of pharmacophore-based ligand design for this series, a hypothetical set of analogues and their predicted activities are presented in the table below. This table is based on the general understanding of the SAR of purine derivatives, where variations in the size and nature of the substituents at the C6 and N9 positions can significantly impact inhibitory potency.

Table 1: Hypothetical Analogues of this compound and Their Predicted Activities

| Compound Name | N9-Substituent | C6-Substituent | Predicted Activity (IC₅₀) |

| This compound | Butyl | Cyclopentylsulfanyl | High |

| 9-Propyl-6-cyclopentylsulfanylpurine | Propyl | Cyclopentylsulfanyl | Moderate-High |

| 9-Butyl-6-cyclohexylsulfanylpurine | Butyl | Cyclohexylsulfanyl | High |

| 9-Butyl-6-phenylsulfanylpurine | Butyl | Phenylsulfanyl | Moderate |

| 9-Ethyl-6-cyclopentylsulfanylpurine | Ethyl | Cyclopentylsulfanyl | Moderate |

This illustrative data underscores the importance of the hydrophobic nature of the substituents at both the N9 and C6 positions for achieving high predicted activity. The design of novel ligands would therefore focus on optimizing these hydrophobic interactions while maintaining the core purine scaffold for its essential hydrogen bonding and aromatic features. By using such pharmacophore models, researchers can virtually screen large libraries of compounds and prioritize the synthesis and biological evaluation of those that best fit the identified pharmacophoric requirements, thereby accelerating the discovery of new and effective therapeutic agents. scirp.org

Computational Chemistry and in Silico Approaches for 9 Butyl 6 Cyclopentylsulfanylpurine Research

Molecular Dynamics Simulations of 9-Butyl-6-cyclopentylsulfanylpurine in Biological Environments

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to observe the intricate dance of molecules over time. For this compound, MD simulations can be employed to understand its dynamic behavior and interactions within a simulated biological environment, such as in complex with a target protein or within a lipid bilayer. tandfonline.comnih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Kinase Target

| Parameter | Value |

| Simulation Software | GROMACS |

| Force Field | AMBER99SB-ILDN |

| Water Model | TIP3P |

| System Size | ~50,000 atoms |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure of this compound at the atomic level. acs.orgnih.govresearchgate.net These calculations can determine a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO and LUMO energies are particularly important as they can indicate the compound's reactivity and its ability to participate in charge-transfer interactions, which are often crucial for binding to biological targets. researchgate.net Analysis of the electrostatic potential surface can identify regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for hydrogen bonding and other non-covalent interactions. Studies on other purine (B94841) derivatives have successfully used these methods to correlate electronic properties with biological activity. acs.orgiaea.org

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

These values are hypothetical and intended to be representative of similar purine derivatives.

Ligand-Based and Structure-Based Drug Design Methodologies

In the absence of a known receptor structure, ligand-based drug design methodologies can be employed. researchgate.netresearchgate.net These approaches utilize the structural information of known active compounds to develop a pharmacophore model—a three-dimensional arrangement of essential features required for biological activity. For this compound, a pharmacophore could be constructed based on its key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. This model can then be used to screen large virtual libraries of compounds to identify other molecules with similar properties that may exhibit the desired biological activity.

Conversely, if the three-dimensional structure of a biological target is known, structure-based drug design techniques like molecular docking can be utilized. tandfonline.comresearchgate.net Docking simulations can predict the preferred binding orientation and affinity of this compound within the active site of a target protein. This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve its potency and selectivity. Numerous studies on purine analogs have successfully employed docking to predict binding modes and guide lead optimization. nih.govmdpi.com

In Silico Prediction of Potential Off-Targets and Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target, thereby minimizing the risk of off-target effects and associated toxicities. In silico methods play a crucial role in the early identification of potential off-targets. nih.gov

By screening this compound against a panel of known protein structures, computational tools can predict potential interactions with unintended biological macromolecules. This "selectivity profiling" can help to flag potential liabilities early in the drug discovery process. Various computational tools and databases are available to perform these predictions, often leveraging machine learning algorithms trained on large datasets of known drug-target interactions. nih.gov This proactive approach allows for the rational design of more selective compounds and a more efficient drug development pipeline.

Advanced Spectroscopic and Spectrometric Characterization of 9 Butyl 6 Cyclopentylsulfanylpurine and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 9-Butyl-6-cyclopentylsulfanylpurine, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the purine (B94841) ring, the butyl group, and the cyclopentyl group. The chemical shifts are influenced by the electron-withdrawing nature of the purine core and the sulfur atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the purine ring are particularly informative for confirming the substitution pattern.

Due to the limited availability of experimental spectra in public databases, predicted NMR data is presented below. These predictions are based on computational algorithms that analyze the molecular structure and estimate the chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Purine C2-H | 8.5 - 8.7 | Singlet | 1H |

| Purine C8-H | 8.2 - 8.4 | Singlet | 1H |

| N9-CH₂ (Butyl) | 4.2 - 4.4 | Triplet | 2H |

| S-CH (Cyclopentyl) | 4.0 - 4.2 | Multiplet | 1H |

| Butyl-CH₂ | 1.7 - 1.9 | Multiplet | 2H |

| Butyl-CH₂ | 1.3 - 1.5 | Multiplet | 2H |

| Cyclopentyl-CH₂ | 1.5 - 2.2 | Multiplet | 8H |

| Butyl-CH₃ | 0.9 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Purine C6 | 160 - 162 |

| Purine C2 | 152 - 154 |

| Purine C4 | 150 - 152 |

| Purine C8 | 140 - 142 |

| Purine C5 | 130 - 132 |

| N9-CH₂ (Butyl) | 45 - 47 |

| S-CH (Cyclopentyl) | 48 - 50 |

| Butyl-CH₂ | 31 - 33 |

| Cyclopentyl-CH₂ | 32 - 34 |

| Cyclopentyl-CH₂ | 25 - 27 |

| Butyl-CH₂ | 19 - 21 |

| Butyl-CH₃ | 13 - 14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 276.40 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 276. Subsequent fragmentation would likely involve the cleavage of the butyl and cyclopentyl side chains, as well as fragmentation of the purine ring itself.

Plausible Mass Spectrometry Fragmentation Pattern of this compound

| m/z | Proposed Fragment Ion | Description |

| 276 | [C₁₄H₂₀N₄S]⁺ | Molecular Ion (M⁺) |

| 219 | [C₉H₁₁N₄S]⁺ | Loss of the butyl group ([M-C₄H₉]⁺) |

| 207 | [C₁₀H₁₁N₄S]⁺ | Loss of the cyclopentyl group ([M-C₅H₉]⁺) |

| 193 | [C₉H₁₀N₄]⁺ | Loss of the cyclopentylthio group ([M-C₅H₉S]⁺) |

| 150 | [C₅H₄N₄S]⁺ | Purine core with sulfur |

| 135 | [C₅H₅N₄]⁺ | Purine core |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkyl groups, the C=N and C=C bonds within the purine ring, and the C-N and C-S bonds.

Estimated Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | C-H (Aromatic/Purine) | Stretching |

| 2960 - 2850 | C-H (Aliphatic) | Stretching |

| 1610 - 1580 | C=N (Purine ring) | Stretching |

| 1580 - 1450 | C=C (Purine ring) | Stretching |

| 1470 - 1450 | C-H (Alkyl) | Bending |

| 1300 - 1200 | C-N | Stretching |

| 700 - 600 | C-S | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Purine derivatives typically exhibit strong absorption in the UV region due to the π-electron system of the aromatic rings. The substitution on the purine ring influences the position of the absorption maximum (λ_max).

For this compound, the UV spectrum in a solvent like ethanol (B145695) or methanol (B129727) is expected to show a primary absorption band in the range of 250-300 nm, which is characteristic of 6-alkylthiopurine derivatives.

Estimated UV-Vis Absorption Data for this compound

| Solvent | Estimated λ_max (nm) |

| Ethanol | 280 - 290 |

| Methanol | 280 - 290 |

Chromatographic Techniques for Purity Assessment and Isolation of Metabolites

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for the separation and isolation of its potential metabolites from biological matrices.

Purity Assessment by HPLC: A reversed-phase HPLC method would be suitable for determining the purity of a synthesized batch of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, would be appropriate. Detection would typically be performed using a UV detector set at the λ_max of the compound.

Isolation of Metabolites: The metabolism of 6-alkylthiopurines often involves oxidation of the sulfur atom to form sulfoxides and sulfones. To isolate these more polar metabolites, a gradient elution HPLC method would be employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the separation of the non-polar parent compound from its more polar metabolites.

Hypothetical HPLC Method for the Analysis of this compound and its Metabolites

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

Under these conditions, the parent compound, this compound, would have the longest retention time, while its more polar metabolites, the sulfoxide (B87167) and sulfone derivatives, would elute earlier.

In Vitro Metabolic Pathways and Biotransformation of 9 Butyl 6 Cyclopentylsulfanylpurine

Enzymatic Biotransformation Pathways in Cellular Systems

The initial stages of metabolic investigation usually focus on identifying the primary ways a compound is altered by enzymes within a cellular context, such as in liver cells (hepatocytes) or their subcellular fractions (microsomes).

Identification of Phase I Metabolites

Phase I metabolism generally involves the introduction or exposure of functional groups on the parent molecule through oxidation, reduction, or hydrolysis. For a compound like 9-Butyl-6-cyclopentylsulfanylpurine, researchers would typically investigate potential modifications to the butyl and cyclopentyl groups, such as hydroxylation, or oxidation of the sulfur atom. However, no studies have been published detailing the specific Phase I metabolites of this compound.

Characterization of Phase II Conjugates

Following Phase I, Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The characterization of such conjugates for this compound has not been reported in the scientific literature.

Metabolite Profiling and Identification using Advanced Analytical Techniques

Modern analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are instrumental in separating and identifying metabolites. These methods allow for the precise determination of the mass and structure of metabolic products. A metabolite profiling study for this compound, which would provide a comprehensive picture of its metabolic fate, does not appear to have been conducted or published.

Enzyme Kinetics of Metabolizing Enzymes Involved in this compound Biotransformation

Understanding the kinetics of the enzymes responsible for metabolizing a compound is crucial for predicting its metabolic rate and potential for drug-drug interactions. This involves determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). There is currently no available data on the enzyme kinetics associated with the biotransformation of this compound.

Comparative Metabolic Studies Across Different In Vitro Models

Comparing the metabolism of a compound in cells from different species (e.g., human, rat, dog) is a standard practice in preclinical development. These studies help to identify an appropriate animal model for toxicological testing and to assess potential differences in metabolism between animals and humans. No comparative in vitro metabolic studies for this compound have been made publicly available.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 9-Butyl-6-cyclopentylsulfanylpurine, and how can reproducibility be ensured?

- Methodological Answer : Follow multi-step synthetic routes analogous to thiopurine derivatives, as described in crystallography reports (e.g., cyclopentylthiol substitution under inert conditions) . Document reaction parameters (temperature, solvent, catalysts) in detail, adhering to journal guidelines requiring explicit preparation steps, purity validation (e.g., HPLC, melting point), and spectral data (¹H/¹³C NMR, HRMS) . For reproducibility, include raw spectral files and chromatograms in supplementary materials, referencing them in the main text with hyperlinks .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during compound characterization?

- Methodological Answer : Cross-validate data using complementary techniques (e.g., X-ray crystallography for unambiguous structural confirmation) . If inconsistencies arise, compare results with analogous purine derivatives (e.g., 9-Benzyl-6-benzylsulfanylpurine) to identify substituent-specific spectral shifts . For ambiguous peaks, perform deuterated solvent exchanges or 2D NMR experiments (COSY, HSQC) to resolve overlapping signals .

Q. What are the best practices for literature reviews on purine derivatives to avoid citation bias?

- Methodological Answer : Use academic databases (PubMed, Google Scholar) and prioritize peer-reviewed journals over commercial platforms . Cross-reference synthesis protocols from crystallography reports (e.g., Acta Crystallographica Section E) and pharmacological studies to identify consensus methodologies . Avoid over-reliance on single-source data; instead, triangulate findings with at least two independent studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) enhance the study of this compound’s reactivity or bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites, comparing results with experimental reactivity data (e.g., alkylation or sulfanyl substitution patterns) . For bioactivity studies, use molecular docking to simulate interactions with target enzymes (e.g., purine metabolism pathways), validating predictions with in vitro assays . Disclose software versions, force fields, and convergence criteria to ensure replicability .

Q. What statistical approaches are suitable for analyzing contradictory results in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer : Apply structural equation modeling (SEM) to test mediation effects, as demonstrated in longitudinal pharmacological studies . For instance, assess whether cytotoxicity mediates anti-inflammatory outcomes via effort-exertion-like mechanisms (e.g., metabolic stress). Use bootstrapping to validate indirect effects and report standardized coefficients (β) with confidence intervals .

Q. How can researchers design longitudinal studies to evaluate the stability of this compound in biological systems?

- Methodological Answer : Adopt a three-wave panel design, measuring compound stability, metabolite profiles, and biological activity at baseline (T1), short-term (T2: 1 week), and long-term intervals (T3: 1 year) . Control for batch variability by using identical synthesis lots and storage conditions. Analyze time-dependent degradation using LC-MS/MS and correlate findings with bioactivity loss .

Data Validation and Reporting

Q. What criteria should be used to validate the purity of this compound?

- Methodological Answer : Purity ≥95% must be confirmed via HPLC (UV detection at 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) . For new compounds, include high-resolution mass spectrometry (HRMS) and 2D NMR data. For known compounds, cite prior literature but provide fresh analytical data to confirm identity .

Q. How can researchers mitigate common method variance (CMV) in spectroscopic or bioassay datasets?

- Methodological Answer : Follow Podsakoff’s protocol: compare a null model, a multifactor model, and a method-factor model using SEM . If CMV accounts for <25% of variance (via average variance extracted), proceed. Disclose instrument calibration records and blind data collection protocols to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.